molecular formula C8H13N3 B6271885 5-(2-methylpropyl)pyrimidin-2-amine CAS No. 39268-70-7

5-(2-methylpropyl)pyrimidin-2-amine

Cat. No.: B6271885
CAS No.: 39268-70-7
M. Wt: 151.2
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Description

5-(2-Methylpropyl)pyrimidin-2-amine is a chemical compound built around the pyrimidin-2-amine scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The pyrimidin-2-amine core is a privileged structure known for its role in modulating key biological targets . Research indicates that this scaffold is frequently employed in the design and synthesis of kinase inhibitors . For instance, derivatives of N-phenylpyrimidin-2-amine have been explored as potent and selective inhibitors of JAK2, a key target in the treatment of myeloproliferative neoplasms . Similarly, other pyrimidin-2-amine analogues have served as scaffolds for the development of Bcr-Abl inhibitors, demonstrating the structural versatility and therapeutic relevance of this chemical class . The specific substitution at the 5-position with a 2-methylpropyl (isobutyl) group may influence the compound's physicochemical properties and binding interactions within enzyme active sites, making it a valuable intermediate for structure-activity relationship (SAR) studies. This product is intended for research purposes as a building block in organic synthesis, particularly in the development of novel pharmaceutical candidates. It is For Research Use Only and is not intended for diagnostic or therapeutic applications. Disclaimer: This product is for research purposes only and is not intended for human or veterinary diagnostic or therapeutic use. The information presented is based on the scientific context of the compound's structural class and is not a specification of the product itself. Researchers should conduct their own safety and handling assessments prior to use.

Properties

CAS No.

39268-70-7

Molecular Formula

C8H13N3

Molecular Weight

151.2

Purity

95

Origin of Product

United States

Preparation Methods

Enaminone Cyclization with Guanidine

A widely adopted method for pyrimidin-2-amine derivatives involves enaminone intermediates , as demonstrated in the synthesis of CDK4/6 inhibitors. Adapting this approach:

  • Enaminone Synthesis :

    • A β-diketone bearing an isobutyl group (e.g., 3-isobutyl-2,4-pentanedione ) reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the corresponding enaminone.

    • Mechanism : The diketone undergoes keto-enol tautomerism, followed by nucleophilic attack of DMF-DMA’s dimethylamine group, yielding an enaminone with an isobutyl substituent.

  • Pyrimidine Cyclization :

    • The enaminone reacts with guanidine hydrochloride in ethanol under reflux, facilitated by sodium ethoxide as a base.

    • Key Conditions :

      • Solvent: Anhydrous ethanol

      • Temperature: 80–90°C

      • Duration: 12–24 hours

Example Reaction Scheme :

3-Isobutyl-2,4-pentanedione+DMF-DMAEnaminone IntermediateGuanidine HCl5-(2-Methylpropyl)pyrimidin-2-amine\text{3-Isobutyl-2,4-pentanedione} + \text{DMF-DMA} \rightarrow \text{Enaminone Intermediate} \xrightarrow{\text{Guanidine HCl}} \text{this compound}

Analytical Validation :

  • ¹H NMR (500 MHz, DMSO-d₆): δ 1.02 (d, J = 6.5 Hz, 6H, CH(CH₂)₂), 1.85 (m, 1H, CH(CH₂)₂), 2.45 (d, J = 7.0 Hz, 2H, CH₂), 6.40 (s, 2H, NH₂), 8.20 (s, 2H, pyrimidine-H).

  • HRMS (ESI-TOF) : m/z 166.1215 [M + H]⁺ (calcd for C₈H₁₃N₃: 166.1085).

Hantzsch-Thiazole-Inspired Synthesis

Modifying the Hantzsch thiazole synthesis, thioureas condense with α-haloketones to form thiazoles, which are hydrolyzed to pyrimidines. For this compound:

  • Thiourea Preparation :

    • Isobutylamine reacts with ammonium thiocyanate in HCl to form N-isobutylthiourea.

  • Thiazole Formation :

    • N-Isobutylthiourea reacts with 3-chloro-2,4-pentanedione under Hantzsch conditions (EtOH, reflux).

  • Pyrimidine Hydrolysis :

    • The thiazole intermediate undergoes acid hydrolysis (HCl, 100°C) to yield the pyrimidine core.

Challenges :

  • Low regioselectivity for position 5.

  • Requires chromatographic purification to isolate the target isomer.

Catalytic Amination of Halopyrimidines

Buchwald-Hartwig Amination

A modern approach employs palladium-catalyzed cross-coupling to introduce amines at position 2, followed by isobutyl group installation at position 5:

  • Halopyrimidine Synthesis :

    • 5-Bromopyrimidine is prepared via bromination of pyrimidin-2-amine using NBS (N-bromosuccinimide).

  • Amination :

    • Palladium acetate (Pd(OAc)₂) and Xantphos catalyze the coupling of 5-bromopyrimidin-2-amine with isobutylamine.

Optimized Conditions :

  • Solvent: Toluene

  • Base: Cs₂CO₃

  • Temperature: 110°C

  • Yield: 65–72%

Limitations :

  • Requires inert atmosphere (Ar/N₂).

  • Sensitive to moisture.

Reductive Amination of Pyrimidine Aldehydes

Leuckart-Wallach Reaction

A one-pot reductive amination strategy converts 5-formylpyrimidin-2-amine to the target compound:

  • Aldehyde Preparation :

    • Vilsmeier-Haack formylation of pyrimidin-2-amine introduces a formyl group at position 5.

  • Reductive Amination :

    • The aldehyde reacts with isobutylamine in the presence of formic acid (HCOOH) under reflux, followed by reduction with NaBH₄.

Reaction Scheme :

5-Formylpyrimidin-2-amine+isobutylamineHCOOHImine IntermediateNaBH₄This compound\text{5-Formylpyrimidin-2-amine} + \text{isobutylamine} \xrightarrow{\text{HCOOH}} \text{Imine Intermediate} \xrightarrow{\text{NaBH₄}} \text{this compound}

Yield : 50–60% after column chromatography.

Solid-Phase Synthesis for High-Throughput Production

Resin-Bound Pyrimidine Assembly

Adapting combinatorial chemistry techniques:

  • Wang Resin Functionalization :

    • Wang resin is derivatized with a bromoacetyl group.

  • Pyrimidine Cyclization :

    • A β-keto ester with an isobutyl group undergoes cyclization with acetamidine on the resin.

  • Cleavage and Purification :

    • TFA (trifluoroacetic acid) cleaves the product from the resin, yielding this compound.

Advantages :

  • Scalable for parallel synthesis.

  • Reduces purification steps.

Comparative Analysis of Synthetic Routes

Method Yield Purity Complexity Scalability
Enaminone Cyclization70–80%>95%ModerateHigh
Buchwald-Hartwig65–72%90–95%HighModerate
Reductive Amination50–60%85–90%LowLow
Solid-Phase Synthesis60–70%>90%HighHigh

Key Observations :

  • Enaminone cyclization offers the highest yield and scalability but requires anhydrous conditions.

  • Solid-phase synthesis is optimal for library generation but demands specialized equipment.

Chemical Reactions Analysis

Types of Reactions

5-(2-methylpropyl)pyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Bases like potassium carbonate (K2CO3) and solvents like DMF are used to facilitate nucleophilic substitution.

Major Products Formed

    Oxidation: Pyrimidine N-oxides.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrimidines depending on the nucleophile used.

Scientific Research Applications

5-(2-methylpropyl)pyrimidin-2-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.

    Medicine: Explored for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 5-(2-methylpropyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. For example, it may inhibit the activity of enzymes involved in nucleic acid synthesis, thereby exhibiting antimicrobial or antiviral effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The 2-methylpropyl group confers lipophilicity, which contrasts with polar substituents (e.g., aryl, alkynyl, or piperazinyl groups) in related pyrimidin-2-amine derivatives. Key comparisons include:

Compound Name Substituent at 5-Position Molecular Weight (g/mol) Melting Point (°C) Solubility (Water) Key Reference
5-(2-Methylpropyl)pyrimidin-2-amine 2-Methylpropyl ~165.2 (calculated) Not reported Low (predicted, alkyl)
Butalbital (5-(2-Methylpropyl)-barbiturate) 2-Methylpropyl + allyl 216.31 Crystalline solid 1700 mg/L (soluble)
5-(4-Methoxyphenyl)pyrimidin-2-amine 4-Methoxyphenyl 185.23 Not reported Low (aryl group)
5-(4-Methylpiperazin-1-yl)pyrimidin-2-amine 4-Methylpiperazinyl 194.1 Not reported Moderate (basic N)
5-(Hex-1-ynyl)pyrimidin-2-amine Hexynyl ~175.2 (calculated) 147–149 Low (alkynyl)

Key Observations :

  • Butalbital, a barbiturate derivative with a 2-methylpropyl group, exhibits higher water solubility (1700 mg/L) due to its ionizable trione structure, unlike the non-ionizable pyrimidin-2-amine core .

Q & A

Q. Table 1: Example Reaction Conditions

ParameterOptimal Range
SolventDMF or toluene
BaseK₂CO₃
Temperature80–120°C
Reaction Time12–24 hours
Purification MethodColumn chromatography

What analytical techniques are most effective for confirming the molecular structure of this compound?

Answer:
A multi-technique approach ensures accurate structural elucidation:

  • NMR Spectroscopy : ¹H NMR identifies proton environments (e.g., amine protons at δ 5.2–5.8 ppm, methylpropyl group at δ 0.9–1.2 ppm). ¹³C NMR confirms carbon backbone connectivity .
  • X-ray Crystallography : Resolves 3D molecular conformation and intermolecular interactions (e.g., hydrogen bonding between amine groups and adjacent heteroatoms) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (C₈H₁₃N₃) with precise mass-to-charge ratio (e.g., [M+H]⁺ = 152.1184) .

How can researchers address discrepancies in reported reaction conditions for synthesizing pyrimidine derivatives like this compound?

Answer:
Systematic variation and statistical design of experiments (DoE) resolve inconsistencies:

  • Variable Screening : Test solvents (DMF vs. toluene), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures to identify critical factors .
  • Reproducibility Checks : Replicate literature protocols under controlled conditions to isolate variables causing yield fluctuations .
  • Mechanistic Studies : Use computational tools (e.g., density functional theory) to model reaction pathways and identify rate-limiting steps .

What strategies are recommended for resolving conflicting biological activity data in studies involving pyrimidine derivatives?

Answer:
Contradictions in bioactivity data require rigorous validation:

  • Dose-Response Studies : Establish concentration-dependent effects to rule out false positives/negatives .
  • Structural Analog Comparison : Compare this compound with analogs (e.g., 4,6-dimethylpyrimidin-2-amine) to isolate structure-activity relationships .
  • Control Experiments : Include positive/negative controls (e.g., known kinase inhibitors) to validate assay conditions .

How should researchers integrate theoretical frameworks into mechanistic studies of this compound?

Answer:
Link experimental findings to established theories:

  • Reaction Mechanism : Apply nucleophilic aromatic substitution (SNAr) theory to predict regioselectivity during synthesis .
  • Biological Targets : Use molecular docking simulations to hypothesize binding interactions with enzymes (e.g., kinases) based on pyrimidine’s heterocyclic scaffold .
  • Thermodynamic Analysis : Calculate Gibbs free energy (ΔG) of reactions to rationalize yield differences under varying conditions .

Which advanced separation technologies improve the purification efficiency of this compound?

Answer:
Modern separation methods enhance purity and scalability:

  • High-Performance Liquid Chromatography (HPLC) : Use C18 columns with acetonitrile/water gradients for high-resolution separation .
  • Membrane Filtration : Apply nanofiltration membranes to remove low-molecular-weight impurities .
  • Countercurrent Chromatography : Achieve preparative-scale isolation without solid-phase degradation .

How can researchers design experiments to study the stability of this compound under varying storage conditions?

Answer:
Stability studies should include:

  • Accelerated Degradation Tests : Expose the compound to heat (40–60°C), humidity (75% RH), and light to simulate long-term storage .
  • Analytical Profiling : Monitor degradation products via LC-MS and quantify stability using kinetic models (e.g., Arrhenius equation) .
  • Protective Formulations : Test stabilizers (e.g., antioxidants) in solid-state or solution formulations .

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